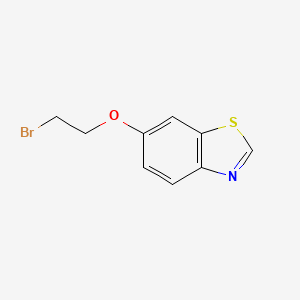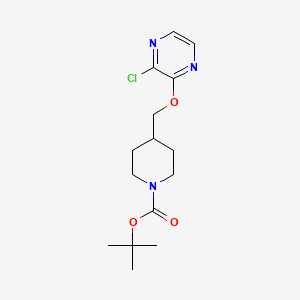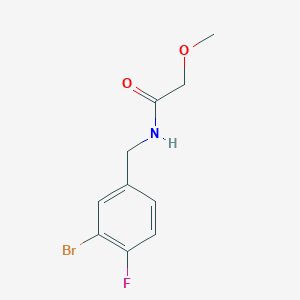![molecular formula C10H12Cl2F3N3 B1460343 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride CAS No. 1778734-53-4](/img/structure/B1460343.png)
1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride
Overview
Description
This compound, also known by its CAS Number 1778734-53-4, is a solid substance . Its IUPAC name is (1-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride . The molecular weight of this compound is 302.13 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F3N3.2ClH/c1-16-8-3-2-6(10(11,12)13)4-7(8)15-9(16)5-14;;/h2-4H,5,14H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Scientific Research Applications
Synthesis and Antimicrobial Evaluation
One area of research involves the synthesis of derivatives of 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine and their evaluation for antimicrobial activities. For instance, Visagaperumal et al. (2010) synthesized various derivatives by refluxing benzotriazole with different substituted aldehydes and ammonium chloride in ethanol. These compounds were characterized by IR and 1H NMR spectral data and evaluated for their antibacterial and antifungal activities, exhibiting variable degrees of activity Visagaperumal et al., 2010.
Novel Oxadiazole Derivatives
Another study by Vishwanathan and Gurupadayya (2014) focused on the synthesis and characterization of novel oxadiazole derivatives from benzimidazole. This research highlights the efficiency of condensing hydrazide derivative with various carboxylic acid derivatives to yield novel compounds characterized by IR, H NMR, C NMR, and mass spectral data, showcasing the versatility of the base compound in synthesizing derivatives with potential pharmaceutical applications Vishwanathan & Gurupadayya, 2014.
Crystallography and Molecular Structure Analysis
The molecular structure and crystallography of related compounds have also been a subject of interest. Aydın et al. (2002) conducted a study to clarify the molecular structure of a related compound through single-crystal X-ray analysis, providing valuable insights into the structural aspects of these chemical entities Aydın et al., 2002.
Eco-friendly Corrosion Inhibitor
Furthermore, amino acid compounds derived from 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine have been investigated for their potential as eco-friendly corrosion inhibitors. Yadav et al. (2015) synthesized derivatives and studied their inhibition efficiency for N80 steel corrosion in HCl solution, demonstrating the compound's potential in materials science, particularly in corrosion prevention Yadav et al., 2015.
properties
IUPAC Name |
[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3.2ClH/c1-16-8-3-2-6(10(11,12)13)4-7(8)15-9(16)5-14;;/h2-4H,5,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBGKUJPRMUZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Fluoro-(4-difluoromethoxy)phenyl]-methanesulfonyl chloride](/img/structure/B1460260.png)



![Tert-butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B1460267.png)

![5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1460269.png)


![5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B1460273.png)
![1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B1460276.png)


